Muscarine

Description

Properties

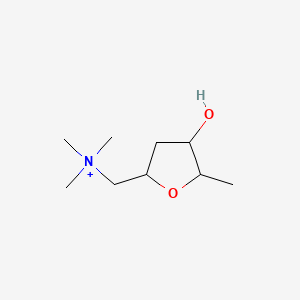

IUPAC Name |

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1/t7-,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOFGTXDASPNLL-XHNCKOQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184081 | |

| Record name | (+)-Muscarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-54-9 | |

| Record name | Muscarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muscarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Muscarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSCARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T101UWZ5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

History of muscarine isolation from Amanita muscaria

An In-depth Technical Guide on the History of Muscarine Isolation from Amanita muscaria

Introduction: The Historical Context of this compound

The iconic fly agaric mushroom, Amanita muscaria, has a rich history in various cultures, often linked to shamanistic rituals.[1] While its psychoactive properties are well-known, they are primarily attributed to ibotenic acid and its derivative, muscimol, not this compound.[1] this compound, a quaternary ammonium (B1175870) alkaloid, is present in A. muscaria but at very low concentrations.[1] The scientific investigation into the chemical makeup of A. muscaria commenced in the 19th century, culminating in a landmark discovery in pharmacology.[1] In 1869, German pharmacologists Oswald Schmiedeberg and his student Richard Koppe successfully isolated this compound at the University of Tartu.[2][3] This was a pivotal achievement as this compound was the first parasympathomimetic substance to be isolated and studied, laying the groundwork for the understanding of the autonomic nervous system.[1][2][3]

Initially, this compound was incorrectly thought to be the main toxic and hallucinogenic agent in the fly agaric.[1] However, later research demonstrated that its concentration in A. muscaria is typically between 0.0002% and 0.0003% of the mushroom's fresh weight.[1] More toxicologically significant concentrations of this compound are found in other mushroom genera, such as Inocybe and Clitocybe.[1][2] Despite its low levels in A. muscaria, the historical importance of its discovery from this species is paramount in the fields of pharmacology and toxicology.[1]

The Pioneering Isolation: Schmiedeberg and Koppe's Method (1869)

The original isolation of this compound by Oswald Schmiedeberg and Richard Koppe was a seminal event in natural product chemistry.[1] Lacking the sophisticated techniques of modern chemistry, their method successfully produced a concentrated, physiologically active extract of this compound.[1] Their work not only identified a new active compound but also introduced a specific antidote, atropine, evaluated through animal experiments.[4][5][6]

Experimental Protocol: Schmiedeberg and Koppe (1869)

The following protocol is a reconstruction of the historical method used for the isolation of this compound.

-

Extraction: The fruiting bodies of Amanita muscaria were first extracted with ethanol (B145695) to separate the alcohol-soluble components from the bulk fungal material.[1]

-

Lead Acetate Precipitation: The ethanolic extract was treated with a solution of lead acetate. This step was likely intended to precipitate tannins, gums, and other impurities.

-

Filtration: The mixture was filtered to remove the precipitated solids, leaving the desired compounds in the filtrate.

-

Sulfide (B99878) Precipitation: Excess lead ions in the filtrate were removed by bubbling hydrogen sulfide gas through the solution, which precipitates lead as lead sulfide.[1]

-

Concentration: The resulting solution was then concentrated, likely by evaporation, to yield a syrupy consistency.[1]

-

Alkaloid Precipitation: The crucial step involved the addition of Mayer's reagent (potassium mercuric iodide) to the syrup.[1] This reagent forms a precipitate with most alkaloids, including this compound, allowing for its separation from other water-soluble compounds.[1]

-

Purification: The crude this compound-reagent precipitate was then further purified, although the exact steps of this final purification in the original work are not extensively detailed in modern summaries.

Elucidation of the Chemical Structure

For many decades after its discovery, the precise chemical structure of this compound remained unknown.[3] It wasn't until 1957 that Franz Jellinek and his colleagues were able to determine the three-dimensional structure of this compound chloride using X-ray diffraction analysis.[2][3] This discovery was a critical breakthrough, enabling a deeper understanding of its mechanism of action and facilitating the development of synthetic analogs.[3] The absolute configuration of the naturally occurring and physiologically active L-(+)-muscarine was determined to be (2S, 4R, 5S).[3]

Quantitative and Physicochemical Data

The following tables summarize key quantitative data regarding this compound's presence in Amanita muscaria and its fundamental physicochemical properties.

Table 1: this compound Concentration in Fungal Species

| Fungal Species | This compound Concentration (% of fresh weight) |

| Amanita muscaria | 0.0002% - 0.0003% |

| Inocybe and Clitocybe species | Up to 1.6% |

Data sourced from multiple references.[1][2]

Table 2: Physicochemical Properties of this compound Chloride

| Property | Value |

| Chemical Formula | C₉H₂₀ClNO₂ |

| Molar Mass | 209.71 g/mol |

| Appearance | Stout prisms (from ethanol + acetone) |

| Melting Point | 180-181 °C |

| Specific Rotation ([α]D²⁵) | +8.1° (c = 3.5 in ethanol) |

| Solubility | Very soluble in water and ethanol; slightly soluble in chloroform, ether, acetone. |

| Toxicity (LD₅₀, i.v. in mice) | 0.23 mg/kg |

Data sourced from The Merck Index.[7]

Visualizations: Workflows and Signaling Pathways

Historical Isolation Workflow

The following diagram illustrates the logical flow of the experimental protocol developed by Schmiedeberg and Koppe for the isolation of this compound.

Caption: Workflow for the historical isolation of this compound.

Muscarinic Acetylcholine (B1216132) Receptor Signaling

This compound exerts its physiological effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs).[2] These are G protein-coupled receptors that are classified into five subtypes (M₁ to M₅).[3][8] These subtypes couple to different intracellular signaling pathways to produce diverse cellular responses.[3][8] The M₁, M₃, and M₅ receptors primarily couple to Gq/11 proteins, while the M₂ and M₄ receptors couple to Gi/o proteins.[9][10]

Caption: Simplified signaling pathways for muscarinic acetylcholine receptors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. Oswald Schmiedeberg (1838–1921): Ninth Pharmacologic‑Historical Forum, 2024, Munich, Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oswald Schmiedeberg (1838–1921) | springermedizin.de [springermedizin.de]

- 7. This compound [drugfuture.com]

- 8. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Muscarine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine is a naturally occurring alkaloid and a potent parasympathomimetic agent, first isolated from the Amanita muscaria mushroom. It selectively agonizes muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors integral to the function of the central and peripheral nervous systems. The rigid tetrahydrofuran (B95107) ring of this compound gives rise to a complex stereochemistry, with its biological activity being exquisitely dependent on the specific three-dimensional arrangement of its atoms. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed analysis of its stereoisomers, and the profound impact of this stereoisomerism on its pharmacological activity.

Chemical Structure of this compound

This compound is a quaternary ammonium (B1175870) salt. Its structure is characterized by a substituted tetrahydrofuran ring.

-

IUPAC Name: [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium

-

Molecular Formula: C₉H₂₀NO₂⁺

-

Molar Mass: 174.26 g/mol

The this compound molecule possesses three stereocenters at the C2, C4, and C5 positions of the tetrahydrofuran ring. This results in a total of 2³ = 8 possible stereoisomers. The naturally occurring and most pharmacologically active isomer is L-(+)-muscarine, which has the (2S, 4R, 5S) configuration.

Stereoisomers of this compound

The eight stereoisomers of this compound are classified into four pairs of enantiomers:

-

This compound: (+)-(2S,3R,5S)-muscarine and (-)-(2R,3S,5R)-muscarine

-

Epithis compound: (+)-(2S,3R,5R)-epithis compound and (-)-(2R,3S,5S)-epithis compound

-

Allothis compound: (+)-(2S,3S,5S)-allothis compound and (-)-(2R,3R,5R)-allothis compound

-

Epiallothis compound: (+)-(2S,3S,5R)-epiallothis compound and (-)-(2R,3R,5S)-epiallothis compound

The spatial arrangement of the substituents on the tetrahydrofuran ring dramatically influences the molecule's ability to bind to and activate muscarinic receptors.

Quantitative Analysis of Stereoisomer Activity

The pharmacological activity of the this compound stereoisomers has been determined through radioligand binding assays and functional studies on isolated tissues. The following table summarizes the binding affinities (Ki) and functional potencies (pD₂) for each of the eight stereoisomers at the M1, M2, and M3 muscarinic receptor subtypes.

| Stereoisomer | Configuration | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (pD₂) |

| (+)-Muscarine | (2S, 3R, 5S) | M1 (rat cerebral cortex) | 2,000 | - |

| M2 (rat heart) | 54 | 7.12 (guinea pig atria) | ||

| M3 (rat salivary gland) | 2,400 | 6.48 (guinea pig ileum) | ||

| (-)-Muscarine | (2R, 3S, 5R) | M2 (rat heart) | >10,000 | 4.61 (guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | 4.60 (guinea pig ileum) | ||

| (+)-Epithis compound | (2S, 3R, 5R) | M2 (rat heart) | >10,000 | < 4 (guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | < 4 (guinea pig ileum) | ||

| (-)-Epithis compound | (2R, 3S, 5S) | M2 (rat heart) | >10,000 | < 4 (guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | < 4 (guinea pig ileum) | ||

| (+)-Allothis compound | (2S, 3S, 5S) | M2 (rat heart) | >10,000 | 4.60 (guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | 4.63 (guinea pig ileum) | ||

| (-)-Allothis compound | (2R, 3R, 5R) | M2 (rat heart) | >10,000 | 4.31 (guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | 4.28 (guinea pig ileum) | ||

| (+)-Epiallothis compound | (2S, 3S, 5R) | M2 (rat heart) | >10,000 | < 4 (guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | < 4 (guinea pig ileum) | ||

| (-)-Epiallothis compound | (2R, 3R, 5S) | M2 (rat heart) | >10,000 | < 4 (guinea pig atria) |

| M3 (rat salivary gland) | >10,000 | < 4 (guinea pig ileum) |

Data sourced from De Amici, M., et al. (1995). Synthesis and pharmacological investigation of stereoisomeric muscarines. Journal of Medicinal Chemistry, 38(11), 1893-1900.[1][2]

The data clearly demonstrates that the naturally occurring (+)-(2S, 3R, 5S)-muscarine is the only stereoisomer with high affinity and potency for muscarinic receptors, particularly the M2 subtype.[1][2] It exhibits a 37- to 44-fold higher affinity for M2 receptors compared to M1 and M3 receptors.[2] The potency of (+)-muscarine is more than two orders of magnitude greater than its enantiomer and the other six stereoisomers.[2]

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5). These subtypes couple to different G proteins to initiate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels.

M1, M3, and M5 Receptor Signaling Pathway

M2 and M4 Receptor Signaling Pathway

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of all eight stereoisomers of this compound can be efficiently achieved starting from the two enantiomers of lactic esters. The general synthetic strategy involves the following key steps:

-

Protection of the hydroxyl group of the starting lactic ester.

-

Reduction of the ester to the corresponding aldehyde.

-

SnCl₄-catalyzed addition of allyltrimethylsilane to the aldehyde to create the homoallylic alcohol. This step is diastereoselective and allows for the separation of the syn and anti diastereomers.

-

Iodocyclization of the homoallylic alcohol to form the substituted tetrahydrofuran ring.

-

Reduction of the iodomethyl group to a methyl group.

-

Deprotection of the hydroxyl group.

-

Conversion of the primary alcohol to a leaving group (e.g., tosylate).

-

Quaternization with trimethylamine (B31210) to yield the final this compound stereoisomer.

By starting with either (R)- or (S)-lactic ester and separating the diastereomers after the allylation step, all eight stereoisomers can be synthesized with high enantiomeric excess.

General Synthetic Workflow for this compound Stereoisomers

Radioligand Binding Assay for a Competitive Inhibition (Ki) Determination

This protocol outlines the determination of the binding affinity (Ki) of the this compound stereoisomers for different muscarinic receptor subtypes using a competitive radioligand binding assay.

1. Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO or HEK cells).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Unlabeled competing ligand (this compound stereoisomer).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Scintillation cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

2. Procedure:

-

Prepare serial dilutions of the unlabeled this compound stereoisomer.

-

In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (approximately its Kd), the cell membranes, and the varying concentrations of the this compound stereoisomer.

-

Include control wells for total binding (no competing ligand) and non-specific binding (a high concentration of a potent unlabeled antagonist like atropine).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand.

-

Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Workflow for Competitive Radioligand Binding Assay

Conclusion

The stereochemistry of this compound is a critical determinant of its pharmacological activity. The profound differences in receptor affinity and potency among its eight stereoisomers underscore the highly specific nature of the ligand-receptor interaction at muscarinic acetylcholine receptors. This detailed understanding of the structure-activity relationship is invaluable for the rational design and development of novel, selective muscarinic receptor agonists and antagonists for therapeutic applications. The experimental protocols provided herein offer a framework for the synthesis and pharmacological characterization of this compound and its analogs, facilitating further research in this important area of pharmacology.

References

A Deep Dive into the Pharmacological Properties of Muscarine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of muscarine and its analogs. This compound, a natural alkaloid found in certain mushrooms, is the archetypal agonist for a distinct class of acetylcholine (B1216132) receptors, aptly named muscarinic acetylcholine receptors (mAChRs). These receptors are critical mediators of parasympathetic nervous system activity and are implicated in a wide array of physiological functions, making them a key target for therapeutic intervention. This document delves into the molecular interactions, signaling cascades, and structure-activity relationships that govern the effects of this compound and its synthetic and natural analogs.

Muscarinic Acetylcholine Receptor Subtypes and Signaling Pathways

There are five genetically distinct subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G protein-coupled receptors (GPCRs).[1] These subtypes exhibit differential tissue distribution and couple to distinct intracellular signaling pathways, leading to a diverse range of physiological responses.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins.[2] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This cascade is fundamental to smooth muscle contraction, glandular secretion, and neuronal excitation.

-

M2 and M4 Receptors: These receptors couple to Gαi/o proteins.[2] Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a decrease in cellular excitability. These pathways are crucial in mediating the negative chronotropic and inotropic effects of acetylcholine on the heart.

The distinct signaling pathways initiated by the activation of different muscarinic receptor subtypes are a cornerstone of their diverse physiological roles and provide a basis for the development of subtype-selective drugs.

Muscarinic Receptor Signaling Pathways

Quantitative Pharmacology of this compound and Analogs

The pharmacological activity of this compound and its analogs is quantified by their binding affinity (Ki) for the different receptor subtypes and their functional potency (EC50) and efficacy in eliciting a cellular response. These parameters are crucial for understanding the subtype selectivity and therapeutic potential of these compounds.

Binding Affinities (Ki values)

The inhibition constant (Ki) represents the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the pKi (-logKi) values for this compound and some of its key analogs at the five human muscarinic receptor subtypes.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| This compound | ~6.5 | ~7.4 | ~6.8 | ~6.7 | ~6.3 |

| Acetylcholine | ~4.5 | ~5.8 | ~5.2 | ~5.1 | ~4.9 |

| Pilocarpine | ~5.8 | ~5.5 | ~6.0 | ~5.7 | ~5.6 |

| Oxotremorine | ~7.0 | ~7.2 | ~7.1 | ~7.3 | ~7.0 |

| McN-A-343 | ~6.2 | ~5.1 | ~5.3 | ~5.9 | ~5.5 |

Note: These values are approximate and can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation. Data compiled from multiple sources.

Functional Potency (EC50 values)

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and the maximum. The following table presents the pEC50 (-logEC50) values for some muscarinic agonists in functional assays.

| Compound | M1 (pEC50) | M2 (pEC50) | M3 (pEC50) | M4 (pEC50) | M5 (pEC50) |

| This compound | ~5.8 | ~6.9 | ~6.2 | ~6.1 | ~5.7 |

| Acetylcholine | ~6.1 | ~7.2 | ~6.5 | ~6.4 | ~6.0 |

| Pilocarpine | ~5.5 | ~5.2 | ~5.8 | ~5.4 | ~5.3 |

| Oxotremorine | ~7.3 | ~7.5 | ~7.4 | ~7.6 | ~7.2 |

| Carbachol | ~6.0 | ~6.8 | ~6.3 | ~6.2 | ~5.9 |

Note: Functional potency can be influenced by factors such as receptor density and coupling efficiency in the specific assay system. Data compiled from multiple sources.

Structure-Activity Relationships (SAR)

The chemical structure of a muscarinic agonist is a key determinant of its affinity, efficacy, and subtype selectivity. Structure-activity relationship (SAR) studies have identified several key molecular features that govern the interaction with muscarinic receptors.

-

Quaternary Ammonium (B1175870) Group: The positively charged nitrogen atom is essential for binding to a conserved aspartate residue in the third transmembrane domain of the receptor.[3] The trimethylammonium group is generally optimal for high potency.[4]

-

Ester Group: The ester linkage in acetylcholine contributes to binding.[4] Replacement of the acetyl group with larger acyl groups can decrease agonist activity and may even lead to antagonist properties.[4]

-

Ethylene Bridge: The distance between the quaternary ammonium group and the ester group is critical. Ing's "rule of five" suggests that there should be no more than five atoms between the nitrogen and the terminal hydrogen for maximal muscarinic activity.

-

Stereochemistry: Muscarinic receptors exhibit stereoselectivity. For instance, the naturally occurring (+)-(2S, 4R, 5S)-muscarine is significantly more potent than its other stereoisomers.[5]

Modifications to the this compound scaffold have led to the development of a wide range of analogs with varying pharmacological profiles. For example, pilocarpine, a partial agonist, has a lactone ring and an imidazole (B134444) group, which contribute to its specific interactions with the receptor.

Structure-Activity Relationship of Muscarinic Agonists

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor subtype.

Protocol: Competition Binding Assay using [3H]-N-Methylscopolamine ([3H]-NMS)

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the muscarinic receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

A fixed concentration of [3H]-NMS (typically near its Kd value).

-

A range of concentrations of the unlabeled test compound (e.g., this compound analog).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

-

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the cellular response to receptor activation, providing information on the potency (EC50) and efficacy of an agonist.

Protocol: Inositol Phosphate (B84403) (IP) Accumulation Assay

-

Cell Culture and Labeling:

-

Culture cells expressing the Gq-coupled muscarinic receptor of interest (M1, M3, or M5) in appropriate growth medium.

-

Label the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

-

Assay Setup:

-

Wash the labeled cells with a suitable buffer (e.g., HBSS).

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl) for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Add a range of concentrations of the muscarinic agonist to the cells.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C to allow for agonist-stimulated IP production.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding a solution such as ice-cold perchloric acid.

-

Neutralize the extracts.

-

-

Separation and Quantification:

-

Separate the accumulated [3H]-inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.

-

Quantify the radioactivity in the inositol phosphate fractions using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the agonist concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Protocol: Calcium Mobilization Assay using Fluo-4 AM

-

Cell Culture:

-

Plate cells expressing the Gq-coupled muscarinic receptor of interest in a black-walled, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM (typically 1-5 µM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization. Probenecid can be included to prevent dye leakage.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Agonist Addition and Signal Detection:

-

Prepare serial dilutions of the muscarinic agonist in assay buffer.

-

Place the cell plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

Record the baseline fluorescence for a short period before adding the agonist.

-

Inject the agonist into the wells and continue to record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 value from this curve.

-

Experimental Workflow for Muscarinic Agonist Characterization

Conclusion

This compound and its analogs remain a rich area of pharmacological research and drug development. A thorough understanding of their interactions with the five muscarinic acetylcholine receptor subtypes, the ensuing signaling cascades, and the structural determinants of their activity is essential for the rational design of novel therapeutics with improved selectivity and efficacy. The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of these important compounds. As our understanding of the complexities of muscarinic receptor signaling continues to evolve, so too will the opportunities to develop innovative treatments for a wide range of diseases.

References

- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Synthesis and pharmacological investigation of stereoisomeric muscarines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Muscarine with Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action of muscarine on acetylcholine (B1216132) receptors, providing a comprehensive resource for understanding its complex pharmacology. This compound, a natural alkaloid found in certain mushroom species, serves as a cornerstone in the study of the parasympathetic nervous system due to its selective agonism at muscarinic acetylcholine receptors (mAChRs). This document details the molecular interactions, signaling cascades, and experimental methodologies crucial for advancing research and development in this field.

Muscarinic Acetylcholine Receptor Subtypes and G-Protein Coupling

This compound exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are members of the G-protein coupled receptor (GPCR) superfamily.[1] These subtypes exhibit distinct tissue distribution and couple to different heterotrimeric G-proteins, leading to varied physiological responses.[1]

The five mAChR subtypes are broadly categorized into two families based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to the Gq/11 family of G-proteins.[1][2]

-

M2 and M4 Receptors: These subtypes primarily couple to the Gi/o family of G-proteins.[1][2]

This differential coupling is the foundation of the diverse cellular responses elicited by this compound.

Signaling Pathways Activated by this compound

The activation of mAChRs by this compound initiates distinct intracellular signaling cascades, dictated by the G-protein to which the receptor subtype is coupled.

Gq/11-Mediated Signaling (M1, M3, and M5 Receptors)

Upon this compound binding to M1, M3, or M5 receptors, the associated Gαq/11 subunit of the G-protein is activated. This activation stimulates the effector enzyme phospholipase C (PLC).[3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and subsequent cellular responses such as smooth muscle contraction, glandular secretion, and neurotransmitter release.[5]

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct roles of M1 and M3 muscarinic acetylcholine receptors controlling oscillatory and non-oscillatory [Ca2+]i increase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Physiological Effects of Muscarine on the Peripheral Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, is a potent parasympathomimetic agent that acts as a selective agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its profound effects on the peripheral nervous system have made it a critical tool in pharmacological research for elucidating the roles of the parasympathetic nervous system and for the initial characterization of its receptors. This technical guide provides an in-depth overview of the physiological effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[2][3] These receptors are widely distributed throughout the peripheral nervous system, innervating various organs and tissues. The physiological responses to this compound are dictated by the specific receptor subtypes present in a given tissue and their downstream signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[3][4] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][5][6]

-

M2 and M4 Receptors: These subtypes are predominantly coupled to Gi/o proteins.[2][4] Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.[2][4] The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels in the heart.[2]

Physiological Effects of this compound in the Peripheral Nervous System

The activation of muscarinic receptors by this compound leads to a variety of physiological responses that mimic the effects of parasympathetic nervous system stimulation.

Cardiovascular System

This compound has significant effects on the cardiovascular system, primarily mediated by M2 receptors in the heart and M3 receptors in the vasculature.[7]

-

Heart: Activation of M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes leads to a decrease in heart rate (negative chronotropy) and a reduction in conduction velocity (negative dromotropy).[7][8] In the atria, this compound can also decrease the force of contraction (negative inotropy).[7]

-

Blood Vessels: Muscarinic M3 receptors are located on endothelial cells.[7] Their activation by this compound stimulates the release of nitric oxide (NO), which diffuses to the adjacent smooth muscle cells, causing vasodilation and a subsequent drop in blood pressure.[7]

Exocrine Glands

This compound is a potent secretagogue, stimulating secretion from various exocrine glands, an effect primarily mediated by M3 receptors.[9][10]

-

Salivary and Lacrimal Glands: this compound significantly increases the secretion of saliva and tears, leading to salivation and lacrimation.[1][8][11]

-

Sweat Glands: The sweat glands, although part of the sympathetic nervous system, are unique in that they are activated by acetylcholine acting on muscarinic receptors.[12][13] this compound, therefore, induces profuse sweating (diaphoresis).[1][11]

-

Bronchial Glands: Increased secretion from bronchial glands is also observed following this compound administration.[1]

Smooth Muscle

This compound causes contraction of smooth muscle in various organs, predominantly through the activation of M3 receptors, although M2 receptors can also play a role.[6][14][15]

-

Gastrointestinal Tract: this compound increases gastrointestinal motility, leading to abdominal cramping and diarrhea.[1][11][12]

-

Bronchioles: Contraction of the bronchial smooth muscle results in bronchoconstriction, which can lead to difficulty breathing.[1][8][13]

-

Urinary Bladder: this compound stimulates the contraction of the detrusor muscle and relaxation of the trigone and sphincter muscles, promoting urination.[13]

-

Eye: In the eye, this compound causes contraction of the pupillary sphincter muscle, leading to constriction of the pupil (miosis), and contraction of the ciliary muscle, causing accommodation for near vision.[1][8]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data regarding the toxicity and physiological effects of this compound.

| Species | Route of Administration | LD50 |

| Mouse | Intravenous (IV) | 0.23 mg/kg |

| Table 1: Lethal Dose (LD50) of this compound in an Animal Model. [2] |

| Mushroom Species | This compound Concentration (% of fresh weight) |

| Amanita muscaria | ~0.0003% |

| Inocybe species | Up to 1.6% |

| Clitocybe species | Up to 1.6% |

| Table 2: this compound Concentrations in Various Mushroom Species. [2] |

| Agonist | Tissue/Cell Line | Receptor Subtype | EC50/pEC50 |

| This compound | Various in vitro systems | M1-M5 | Starting range 1 nM to 1 mM for dose-response |

| Oxotremorine | Rabbit gastric antrum smooth muscle cells | M2 | ED50 of 0.6 pM |

| Acetylcholine | Rabbit gastric antrum smooth muscle cells | M2 | ~10-fold less potent than oxotremorine |

| Carbachol | Rabbit gastric antrum smooth muscle cells | M2 | ~10-fold less potent than oxotremorine |

| Acetylcholine | CHO-M1-WT3 cells | M1 | EC50 of 56 nM |

| Carbachol | CHO-M1-WT3 cells | M1 | EC50 of 1.7 µM |

| Pilocarpine | CHO-M1-WT3 cells | M1 | EC50 of 6.8 µM |

| Methacholine | Human forearm resistance vasculature | M3 | EC50 of 52 nmol/L |

| Table 3: Potency of Muscarinic Agonists in Various Experimental Systems. [12][16][17][18] |

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contraction

This protocol details the methodology for assessing the contractile response of isolated smooth muscle, such as the guinea pig ileum, to this compound.

Materials:

-

Guinea pig ileum

-

Tyrode's or Krebs-Henseleit solution

-

This compound stock solution

-

Isolated organ bath system with isometric force transducer

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the ileum. Gently flush the lumen with physiological salt solution to remove its contents and cut the ileum into 2-3 cm segments.[19]

-

Tissue Mounting: Suspend a segment in the organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.[19][20]

-

Equilibration: Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 30-60 minutes, with regular washing every 15 minutes.[19]

-

Dose-Response Curve: After establishing a stable baseline, add increasing concentrations of this compound to the bath in a cumulative manner. Allow the response to each concentration to reach a plateau before adding the next.[19]

-

Data Analysis: Record the contractile force at each this compound concentration. Plot the log of the this compound concentration against the response to generate a dose-response curve and determine the EC50 value.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium in response to this compound in cultured cells expressing Gq-coupled muscarinic receptors.

Materials:

-

Cultured cells expressing M1, M3, or M5 receptors

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound stock solution

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[21]

-

Dye Loading: Prepare a loading solution with the calcium-sensitive dye in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate at 37°C for 30-60 minutes in the dark.[21][22]

-

Washing: Gently wash the cells with the assay buffer to remove extracellular dye.[21]

-

Agonist Addition and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add the this compound solution to the wells and immediately begin recording the fluorescence intensity over time.[21]

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the peak fluorescence response for each this compound concentration and plot a dose-response curve to calculate the EC50.[21]

cAMP Assay for M2/M4 Receptor Activation

This protocol is for measuring the inhibition of adenylyl cyclase activity in response to this compound in cells expressing Gi-coupled muscarinic receptors.

Materials:

-

Cultured cells expressing M2 or M4 receptors

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

This compound stock solution

-

cAMP detection kit (e.g., HTRF, ELISA)

-

Cell lysis buffer

Procedure:

-

Cell Culture: Culture the cells in a suitable assay plate.

-

Forskolin Stimulation: Pre-treat the cells with forskolin to induce a measurable level of cAMP.[4]

-

Agonist Addition: Add various concentrations of this compound to the cells and incubate for a defined period.[4]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit.[4]

-

Data Analysis: The activation of M2/M4 receptors by this compound will inhibit the forskolin-stimulated cAMP production. Plot the percent inhibition of the forskolin response against the this compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]

- 7. Muscarinic receptor agonists and antagonists: effects on cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MultiBacMam Technology for Studying the Downstream cAMP Signaling Pathway of M2 Muscarinic Acetylcholine Receptor | Springer Nature Experiments [experiments.springernature.com]

- 9. Muscarinic M3 receptors mediate secretion from sweat glands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic receptors and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Muscarinic receptors in isolated smooth muscle cells from gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 21. benchchem.com [benchchem.com]

- 22. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

Muscarine Toxicology: A Technical Guide to Lethal Doses and Signaling Pathways in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of muscarine toxicology, with a specific focus on its lethal doses in various animal models and the intricate signaling pathways it modulates. This compound, a potent parasympathomimetic alkaloid found in certain mushroom species, serves as a crucial tool in pharmacological research due to its selective agonism of muscarinic acetylcholine (B1216132) receptors. Understanding its toxicological profile is paramount for both advancing our knowledge of the cholinergic system and for the development of novel therapeutics.

Quantitative Toxicological Data: Lethal Dose (LD50) of this compound

The toxicity of pure this compound has been evaluated in several animal models, though comprehensive data across multiple species and routes of administration is limited in publicly available literature. Much of the existing toxicological data pertains to the ingestion of this compound-containing mushrooms, which can contain a complex mixture of toxins. The following table summarizes the available quantitative data for the lethal dose of this compound.

| Animal Model | Route of Administration | LD50/LDLo | Reported Dose |

| Mouse | Intravenous (IV) | LD50 | 0.23 mg/kg[1][2][3] |

| Mouse | Subcutaneous (SC) | LD50 | 1.1 mg/kg[2] |

| Mouse | Intraperitoneal (IP) | LD50 | 5 mg/kg[2] |

| Mouse | Oral | LDLo | 750 mg/kg[2] |

| Rat | Subcutaneous (SC) | LDLo | 2 mg/kg[2] |

| Frog | Parenteral | LDLo | 0.16 mg/kg[2] |

LD50: Median lethal dose, the dose required to kill half the members of a tested population. LDLo: Lowest published lethal dose.

Muscarinic Acetylcholine Receptor Signaling Pathways

This compound exerts its effects by activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs, designated M1 through M5, which are coupled to different intracellular signaling cascades.

M1, M3, and M5 Receptor Signaling Pathway (Gq/11-coupled)

The M1, M3, and M5 receptors are primarily coupled to the Gq/11 family of G-proteins. Activation of these receptors by this compound initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

M1, M3, and M5 Receptor Signaling Pathway

M2 and M4 Receptor Signaling Pathway (Gi/o-coupled)

The M2 and M4 receptors are coupled to the Gi/o family of G-proteins. When activated by this compound, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state of its target proteins. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a decrease in cellular excitability.

M2 and M4 Receptor Signaling Pathway

Experimental Protocols for LD50 Determination

The determination of the median lethal dose (LD50) is a fundamental aspect of toxicology. The following is a generalized experimental protocol for determining the LD50 of this compound in a rodent model, based on the principles outlined in the OECD guidelines for acute oral toxicity (e.g., Guideline 423: Acute Toxic Class Method).

1. Animal Selection and Acclimatization:

-

Species: Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats) of a single sex are typically used. Females are often preferred as they are generally considered slightly more sensitive.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days prior to the experiment. They are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.

2. Dose Preparation:

-

This compound chloride is dissolved in a suitable vehicle, typically sterile saline (0.9% NaCl).

-

A series of graded doses are prepared. The selection of dose levels is based on a preliminary sighting study or historical data.

3. Administration of this compound:

-

Animals are fasted overnight (for rats) or for 3-4 hours (for mice) before dosing, with water still available.

-

The appropriate volume of the this compound solution is administered to each animal via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or oral gavage).

4. Observation:

-

Animals are observed continuously for the first 30 minutes after administration, then periodically for the first 24 hours, with special attention given during the first 4 hours.

-

Observations include changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior. Signs of toxicity such as salivation, lacrimation, urination, defecation (SLUD), tremors, convulsions, and changes in activity are recorded.

-

The animals are observed daily for a total of 14 days for any signs of delayed toxicity or mortality.

5. Data Analysis:

-

The number of mortalities in each dose group within the 14-day observation period is recorded.

-

The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as the probit analysis or the Reed-Muench method.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals used should be minimized, and all efforts should be made to reduce any pain or distress.

Experimental Workflow for LD50 Determination

The following diagram illustrates a typical workflow for an acute toxicity study to determine the LD50 value.

Experimental Workflow for LD50 Determination

References

Beyond the Usual Suspects: A Technical Guide to Natural Muscarine Sources Outside of Inocybe and Clitocybe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of natural sources of muscarine, a parasympathomimetic alkaloid, beyond the commonly cited fungal genera of Inocybe and Clitocybe. This document details quantitative data, experimental protocols for analysis, and the underlying signaling pathways of this compound's activity, serving as a comprehensive resource for research and drug development.

Natural Sources of this compound: An Expanded View

While Inocybe and Clitocybe species are well-known for containing high and often toxic levels of this compound, a number of other fungal genera also produce this quaternary ammonium (B1175870) compound. The concentrations in these alternative sources are generally lower, and in some cases, are considered to be trace amounts.

Identified fungal genera containing this compound, aside from Inocybe and Clitocybe, include:

It is important to note that the presence and concentration of this compound can vary significantly even within the same species due to factors such as geographic location, substrate, and the developmental stage of the mushroom.

Quantitative Analysis of this compound Content

Accurate quantification of this compound is crucial for toxicological assessment and pharmacological research. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the current gold standard for sensitive and specific this compound determination.

| Fungal Genus | Species | This compound Concentration | Method of Analysis | Reference(s) |

| Amanita | Amanita muscaria | Typically 0.0002% - 0.0003% of fresh weight; some analyses show up to 0.043%. One study reported 0.01-0.02%. | HPLC-MS/MS | [1][3] |

| Boletus | Boletus satanas (now Rubroboletus satanas) | Isolated, but in quantities believed to be too small to account for its toxic effects. | Not specified | [4] |

| Entoloma | Entoloma rhodopolium | Presence reported, but quantitative data is not readily available. | Not specified | [5] |

| Hygrocybe | Various species | Reported to contain harmless trace amounts. | Not specified | [1] |

| Lactarius | Various species | Reported to contain harmless trace amounts. | Not specified | [1] |

| Mycena | Mycena pura | Contains this compound, but a significant portion is the less pharmacologically active isomer, epi-muscarine. | Not specified | [ ] |

| Omphalotus | Omphalotus olearius | Contains this compound alkaloids. A study on 15 samples found illudin S in concentrations of 4.37–141 mg/kg, but specific this compound concentrations were not provided. | LC-MS/MS | [6][7] |

| Rubinoboletus | Rubinoboletus sensu lato | Implicated in a fatal muscarinic syndrome case, suggesting toxicologically significant amounts. Specific concentrations not reported. | Not specified | [8] |

| Russula | Various species | Reported to contain harmless trace amounts. | Not specified | [1] |

Experimental Protocols

Extraction and Quantification of this compound by HPLC-MS/MS

This protocol outlines a modern and widely used method for the analysis of this compound in fungal samples.

3.1.1. Sample Preparation

-

Homogenization: Fresh or dried fungal material is homogenized to a fine powder.

-

Extraction: A known weight of the homogenized sample (e.g., 1 gram) is extracted with a suitable solvent. A common solvent is methanol (B129727) containing a small percentage of formic acid (e.g., 0.1-1%) to ensure this compound is in its protonated, more stable form. The mixture is typically vortexed and sonicated to ensure efficient extraction.

-

Centrifugation: The extract is centrifuged to pellet solid debris.

-

Supernatant Collection: The supernatant containing the dissolved this compound is carefully collected.

-

Solid-Phase Extraction (SPE) (Optional but Recommended for Complex Matrices): For cleaner samples, the supernatant can be passed through a solid-phase extraction cartridge (e.g., a cation exchange cartridge) to remove interfering compounds. The cartridge is first conditioned, the sample is loaded, washed, and then the this compound is eluted with a suitable solvent, often a methanolic solution containing ammonia.

-

Solvent Evaporation and Reconstitution: The final extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a small, precise volume of a solvent compatible with the HPLC mobile phase (e.g., 10% methanol in water).

3.1.2. HPLC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography system.

-

Column: A C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for separation.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with formic acid and/or ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: this compound is detected and quantified using Multiple Reaction Monitoring (MRM). The precursor ion for this compound ([M+H]+) is m/z 174.15. Common product ions for confirmation and quantification include m/z 57.1, 115.1, and 60.1.[9][10]

Historical Method: Paper Chromatography

While largely superseded by modern techniques, paper chromatography was historically used for the separation and identification of alkaloids like this compound.

3.2.1. Principle

Paper chromatography separates compounds based on their differential partitioning between a stationary phase (the paper, which is typically cellulose (B213188) impregnated with water) and a mobile phase (a solvent that moves up the paper by capillary action).

3.2.2. General Procedure

-

Sample Preparation: An extract of the mushroom is prepared, often through a multi-step process involving solvent extraction and purification to concentrate the alkaloids.

-

Spotting: A small, concentrated spot of the extract is applied to a starting line drawn in pencil on the chromatography paper.

-

Development: The bottom edge of the paper is suspended in a sealed chamber containing the mobile phase. The solvent is drawn up the paper, separating the components of the extract. The choice of solvent system is critical for good separation.

-

Visualization: After the solvent front has moved a sufficient distance, the paper is removed and dried. The separated compounds are visualized, often by spraying with a reagent that reacts with alkaloids to produce a colored spot (e.g., Dragendorff's reagent).

-

Identification: The position of the spot corresponding to this compound is compared to that of a known this compound standard run on the same chromatogram. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification.

Muscarinic Signaling Pathways

This compound exerts its effects by acting as an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which are coupled to two primary signaling pathways.

The Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by this compound leads to the activation of the Gq/11 family of G-proteins. This initiates a cascade of intracellular events.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cholinergic Mushroom Poisoning With a Detection of this compound Toxin in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of bolesatine, a glycoprotein from Boletus satanas, on rat thymus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gbif.org [gbif.org]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Determination of Multi-Class Mushroom Toxins in Mushroom and Biological Liquid Samples Using LC-MS/MS [mdpi.com]

- 7. Lactarius torminosus - Wikipedia [en.wikipedia.org]

- 8. Fatal muscarinic syndrome after eating wild mushrooms | The Medical Journal of Australia [mja.com.au]

- 9. researchgate.net [researchgate.net]

- 10. Cholinergic Mushroom Poisoning With a Detection of this compound Toxin in Urine | Chan | Journal of Medical Cases [journalmc.org]

The Dawn of Parasympathetic Understanding: Early Studies on Muscarine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational 19th and early 20th-century studies on muscarine that were instrumental in shaping our understanding of the parasympathetic nervous system. We will delve into the key experiments that identified the chemical nature of nerve impulse transmission, detail the methodologies of these pioneering studies, present the physiological effects observed, and visualize the underlying molecular signaling pathways. This document serves as a technical resource for professionals in neuroscience, pharmacology, and drug development, providing a historical and scientific context for the mechanisms that remain a cornerstone of modern autonomic pharmacology.

The Pioneering Discovery: Oswald Schmiedeberg and this compound's Vagal Effects

In 1869, the German pharmacologist Oswald Schmiedeberg, along with his student Richard Koppe, published a seminal work on a toxic alkaloid isolated from the fly agaric mushroom, Amanita muscaria.[1][2] They named this substance "this compound."[1] Their research demonstrated that this compound mimicked the effects of stimulating the vagus nerve, a key component of the parasympathetic nervous system.[3]

Key Experiment: The Effect of this compound on the Isolated Frog Heart

Schmiedeberg's experiments often utilized the isolated frog heart, a robust and accessible model for studying cardiac physiology.[4] His work demonstrated that this compound applied to the heart produced a response remarkably similar to that of electrical stimulation of the vagus nerve.[3]

Experimental Protocol: Schmiedeberg's Frog Heart Preparation (Conceptual Reconstruction)

The following protocol is a reconstruction based on the common physiological techniques of the era, such as the Straub's method for isolated frog heart perfusion.

-

Animal Preparation: A frog was pithed, a procedure to destroy the central nervous system, ensuring the heart's intrinsic rhythm remained. The frog was then dissected to expose the heart.

-

Heart Isolation: The heart was carefully excised, and a cannula (a small tube) was inserted into the ventricle to allow for perfusion with a saline solution (e.g., Ringer's solution) to maintain its viability.

-

Recording of Cardiac Activity: The contractions of the heart were recorded using a kymograph.[5] A lever attached to the heart would scratch a trace onto a rotating drum covered in smoked paper, providing a visual representation of the heart's rate and force of contraction.[4]

-

This compound Administration: A solution of purified this compound was added to the perfusion fluid.

-

Observation: The kymograph tracings would show a marked decrease in both the rate (negative chronotropy) and force (negative inotropy) of the heartbeat upon the addition of this compound, an effect that could be reversed by its antagonist, atropine.[2]

Quantitative Data: this compound's Effect on the Frog Heart (Illustrative)

| Concentration of this compound | Effect on Heart Rate | Effect on Contraction Force |

| Low | Slight Decrease | Slight Decrease |

| Medium | Moderate Decrease | Moderate Decrease |

| High | Pronounced Decrease / Arrest | Pronounced Decrease |

Caption: Logical diagram of Otto Loewi's two-heart experiment.

Acetylcholine (B1216132) and the Classification of Receptors: Sir Henry Hallett Dale

Sir Henry Hallett Dale, a British pharmacologist, made extensive contributions to the understanding of neurotransmission. In 1914, he characterized the pharmacological actions of acetylcholine and noted its powerful effects that mimicked parasympathetic stimulation. [6][7]Dale's work was crucial in identifying Loewi's "Vagusstoff" as acetylcholine. [8]Furthermore, he introduced the concept of different types of receptors for acetylcholine, classifying them as "muscarinic" and "nicotinic" based on their responsiveness to this compound and nicotine, respectively.

Key Experiment: Dose-Dependent Effects of Acetylcholine on Blood Pressure

Dale's research involved studying the effects of acetylcholine on anesthetized animals, typically cats, to observe its systemic effects on blood pressure.

Experimental Protocol: Acetylcholine's Effect on Feline Blood Pressure

-

Animal Preparation: A cat was anesthetized, and a cannula was inserted into the carotid artery to measure blood pressure. Another cannula was inserted into a vein for drug administration.

-

Blood Pressure Recording: The arterial cannula was connected to a manometer, and the blood pressure was recorded on a kymograph.

-

Acetylcholine Administration: Different doses of acetylcholine were injected intravenously.

-

Observation: Acetylcholine produced a dose-dependent fall in blood pressure. This effect was transient due to its rapid hydrolysis by cholinesterases. [7]5. Antagonism: The hypotensive effect of acetylcholine could be blocked by the prior administration of atropine, a muscarinic antagonist.

Quantitative Data: Dose-Dependent Hypotensive Effect of Acetylcholine (Illustrative Modern Data)

Finding precise quantitative data from Dale's 1914 paper is challenging. The following table presents illustrative data based on modern understandings of acetylcholine's dose-dependent effects on mean arterial pressure (MAP).

| Acetylcholine Dose (µg/kg, IV) | Change in Mean Arterial Pressure (mmHg) |

| 0.1 | -10 |

| 0.3 | -25 |

| 1.0 | -50 |

| 3.0 | -80 |

The Molecular Basis: Muscarinic Receptor Signaling Pathways

The effects of this compound and acetylcholine on the parasympathetic nervous system are mediated by muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). [9]There are five subtypes of mAChRs (M1-M5). The parasympathetic effects are primarily mediated by M2 receptors in the heart and M3 receptors in smooth muscle and glands. [10]

-

M1, M3, and M5 receptors couple to Gq proteins, which activate the phospholipase C (PLC) pathway. [5]* M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase. [5] Gq Signaling Pathway (M1, M3, M5 Receptors)

Caption: The Gq protein-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi Signaling Pathway (M2, M4 Receptors)

Caption: The Gi protein-coupled signaling pathway for M2 and M4 muscarinic receptors.

Conclusion

The early investigations into the effects of this compound by pioneers such as Schmiedeberg, Loewi, and Dale were fundamental to the birth of modern pharmacology and our understanding of the autonomic nervous system. Their meticulous, albeit technologically limited, experiments laid the groundwork for the concept of chemical neurotransmission and receptor theory. The discovery of this compound's parasympathomimetic actions, the demonstration of a chemical mediator for nerve impulses, and the classification of cholinergic receptors are legacies that continue to influence research and the development of therapeutic agents targeting the parasympathetic nervous system.

References

- 1. medlink.com [medlink.com]

- 2. History of pharmacology: 1—the Department of Pharmacology of the University of Tartu (Dorpat): genealogy and biographies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biochem.oregonstate.edu [biochem.oregonstate.edu]

- 4. The first recordings of pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. Henry Dale and the discovery of acetylcholine [comptes-rendus.academie-sciences.fr]

- 7. aspet.org [aspet.org]

- 8. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solved The diagram below shows a classic experiment by Sir | Chegg.com [chegg.com]

- 10. Neuroanatomy, Parasympathetic Nervous System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic Toxin: A Technical Guide to the Role of Muscarine in Fungal Ecology and Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscarine, a potent parasympathomimetic alkaloid, has long been a subject of toxicological and pharmacological interest. Its presence in various mushroom-forming fungi, particularly within the genera Inocybe and Clitocybe, raises significant questions about its ecological function and evolutionary history. This technical guide synthesizes the current understanding of this compound's role in the fungal kingdom, providing an in-depth analysis of its biosynthesis, ecological interactions, and the evolutionary dynamics of its production. We present quantitative data on this compound concentrations, detailed experimental protocols for its analysis, and visual representations of key pathways to serve as a comprehensive resource for researchers in mycology, pharmacology, and natural product chemistry.

Introduction

This compound is a quaternary ammonium (B1175870) salt that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to a range of physiological responses in animals.[1] First isolated from Amanita muscaria, it is now known to be present in clinically significant amounts in several distantly related groups of mushroom-forming fungi, including species of Clitocybe, Inocybe, Mycena, and Omphalotus.[2][3] While its effects on vertebrates are well-documented, its ecological role and the evolutionary pressures that have shaped its distribution in fungi are less understood. This guide explores the multifaceted nature of this compound, from its molecular synthesis to its impact on ecosystem dynamics.

Biosynthesis of this compound

The biosynthetic pathway of this compound in fungi has been a long-standing puzzle. While the complete enzymatic machinery remains to be fully elucidated, isotopic labeling studies and the recent identification of key intermediates have provided a putative pathway.